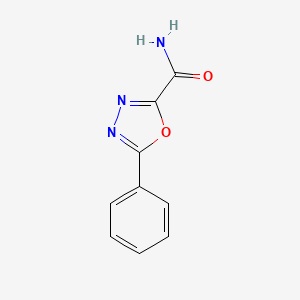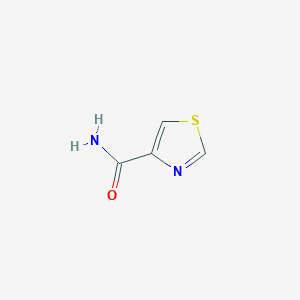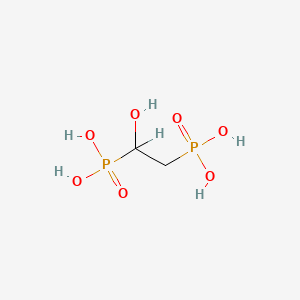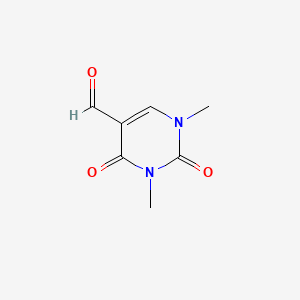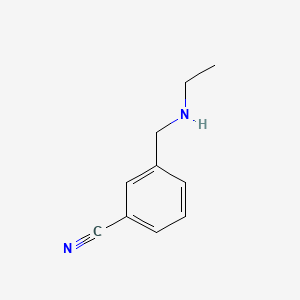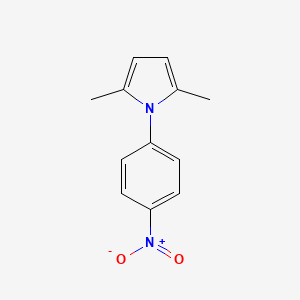
1-(Pyridin-2-YL)pentan-1-one
説明
“1-(Pyridin-2-YL)pentan-1-one” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is also known by other names such as 2-VALERYLPYRIDINE and 1-pyridin-2-ylpentan-1-one .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized and evaluated . For instance, an array of 2-aminopentanophenones was synthesized, yielding selective inhibitors of the dopamine and norepinephrine transporters .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring attached to a pentanone . The InChI string representation of the molecule is InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a XLogP3 of 2.2, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its topological polar surface area is 30 Ų .科学的研究の応用
Tautomeric Preferences and Proton Transfer
- Density Functional Theory (DFT) Studies: DFT calculations have revealed insights into the tautomeric preferences and proton transfer in compounds related to 1-(Pyridin-2-yl)pentan-1-one. In particular, studies focused on the stability of tautomeric forms and the propensity for proton transfers in various substituted compounds (Dobosz, Gawinecki, & Kanabaj, 2010). Similar research also highlighted the instability of certain tautomeric forms and the factors influencing these properties (Dobosz & Gawinecki, 2010).
Coordination Chemistry and Complex Formation
- Nickel(II) Complexes: Research involving this compound derivatives has explored their interaction with Nickel(II) ions. Studies have shown the formation of various complexes based on how the ligand interacts with Nickel(II) ions, providing insight into coordination chemistry (Chattopadhyay et al., 2009).
Ligand Properties and Molecular Interactions
- Argentophilic Interactions in Silver Complexes: Investigations into the interaction of related compounds with silver ions have shown unique argentophilic interactions, contributing to the understanding of ligand properties and molecular interactions (van Terwingen & Englert, 2019).
Synthesis and Derivatization
- Synthesis of Derivatives: Studies have focused on the synthesis of various derivatives of this compound, contributing to organic synthesis and chemical engineering fields (Vasilyeva & Vorobyeva, 2021).
Corrosion Inhibition Properties
- Corrosion Inhibition in Mild Steel: Research into the corrosion inhibition properties of derivatives of this compound has provided valuable insights, particularly in the context of protecting mild steel in acidic environments (Mrani et al., 2021).
Thermodynamics and Enthalpy Studies
- Thermal Properties in Mixtures: Studies have been conducted on the excess molar enthalpies of mixtures involving related compounds, offering significant data for thermodynamic analyses (Mehta, Chauhan, & Triphati, 1997).
Supramolecular Chemistry
- Supramolecular Aggregates and Frameworks: Research in supramolecular chemistry has utilized derivatives of this compound in the formation of complex molecular structures, expanding the understanding of molecular interactions and assembly (Nguyen et al., 2011).
Reactivity and Synthesis
- Reactions with Other Chemicals: Investigations into the reactions of compounds similar to this compound with various chemicals have contributed to the field of synthetic chemistry, offering insights into reactivity and product formation (Baeva et al., 2020).
作用機序
Target of Action
The primary targets of 1-(Pyridin-2-YL)pentan-1-one are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
生化学分析
Biochemical Properties
1-(Pyridin-2-YL)pentan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine and serotonin . The nature of these interactions involves the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to activate the hypothalamic-pituitary-adrenal axis, leading to increased production of stress hormones such as cortisol . This activation results in changes in gene expression related to stress response and metabolic processes. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased neurotransmitter levels, enhancing synaptic transmission and influencing mood and behavior. Additionally, this compound interacts with receptor proteins, modulating their activity and altering downstream signaling pathways . These interactions result in changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to this compound results in sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily influences neurotransmitter levels and receptor activity . At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings. Threshold effects have been observed, where specific dosages are required to elicit significant biochemical and cellular responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathway involves the reduction of the β-keto moiety to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol, followed by conjugation to its glucuronide . Additionally, oxidation at the 2″-position of the pyrrolidine ring leads to the formation of α-(2″-oxo-pyrrolidino)valerophenone . These metabolic transformations influence the compound’s activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall bioavailability and activity . The transport and distribution of this compound are critical factors determining its efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptor proteins . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, influencing its biochemical properties and cellular effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-pyridin-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHHRPKPZCABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334945 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7137-97-5 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



